benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-20-11-14(10-19-20)27(24,25)22-6-2-5-21(7-8-22)17(23)13-3-4-15-16(9-13)26-12-18-15/h3-4,9-12H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZDUXPQUUAMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound has a molecular weight of 405.5 g/mol and is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The structure features a sulfonamide group and a diazepane ring, contributing to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-Aminobenzothiazole and appropriate pyrazole derivatives.
- Reaction Conditions : The reaction is often carried out in organic solvents like dichloromethane with coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those containing pyrazole moieties, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 7 | E. coli | 1.6 mg/mL |
| Compound 7 | Staphylococcus aureus | 0.833 mg/mL |
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain compounds can inhibit cell proliferation in leukemia cell lines and solid tumors . The mechanism often involves the inhibition of specific enzymes or pathways related to cancer cell growth.
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may inhibit COX enzymes, leading to reduced inflammation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzothiazole moiety can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways that regulate cell growth and inflammation.
Study on Antibacterial Properties
A study conducted by researchers synthesized multiple derivatives of benzothiazole and evaluated their antibacterial activity against several pathogens. They found that the presence of the pyrazole group significantly enhanced the antibacterial efficacy compared to other derivatives .
Investigation of Anticancer Potential
In another study, a series of benzothiazole derivatives were tested for anticancer activity against human cancer cell lines. The results indicated that specific modifications in the structure led to increased cytotoxicity against cancer cells .
Scientific Research Applications
Pharmacological Applications
The applications of benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone span various therapeutic areas:
1. Antitumor Activity
- Benzothiazole derivatives have been reported to exhibit antitumor properties. The incorporation of the pyrazole and diazepane moieties in this compound may enhance its efficacy against cancer cells by targeting specific pathways involved in tumor growth and survival .
2. Anticonvulsant Properties
- Research indicates that benzothiazole derivatives can possess anticonvulsant activity. Compounds with similar structures have shown effectiveness in reducing seizure activity in animal models . The specific mechanism may involve modulation of GABAergic neurotransmission.
3. Anti-inflammatory Effects
- Benzothiazole analogues are known for their anti-inflammatory properties. The presence of the sulfonamide group may contribute to this activity by inhibiting pro-inflammatory mediators .
4. Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties, which have been observed in other benzothiazole derivatives. This could be beneficial in developing new antibiotics or antifungal agents .
5. Neuroprotective Effects
- In studies focusing on neurodegenerative diseases, compounds similar to this compound have shown promise in inhibiting enzymes like monoamine oxidase (MAO), which are implicated in neurodegeneration .
Synthesis and Biological Evaluation
A series of studies have synthesized various benzothiazole derivatives, including those containing the pyrazole moiety. For instance, one study reported the synthesis of new benzothiazole derivatives that were evaluated for their anticonvulsant activity using the maximal electroshock test. Some compounds exhibited significant protective indices compared to standard anticonvulsants .
Multi-targeted Ligands
Another research effort focused on creating multi-target-directed ligands by fusing benzothiazole with isoquinoline structures. These compounds were tested for their inhibitory potency against MAO and cholinesterase, revealing promising results for treating conditions like depression complicated by neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone?
- Methodological Answer : A stepwise approach is often used, starting with condensation reactions between benzothiazole precursors and functionalized diazepane intermediates. For example:
- Step 1 : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates, as demonstrated in .
- Step 2 : Introduce sulfonyl groups using Vilsmeier-Haack reagent (DMF/POCl₃) for sulfonation at the pyrazole moiety, followed by coupling with 1,4-diazepane derivatives .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol or glacial acetic acid) to improve yields .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile-water gradients (e.g., 70:30 v/v) to assess purity, as validated for structurally related benzothiazoles .
- FTIR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures, noting dihedral angles between benzothiazole and pyrazole rings (e.g., 6.41–34.02° deviations observed in related compounds) .
Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols from thiazolidinone derivatives .
- Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM to establish IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonation of the 1-methyl-1H-pyrazol-4-yl moiety?
- Methodological Answer :
- Catalyst Selection : Use calcium hydroxide as a base to neutralize HCl byproducts, improving sulfonation efficiency (e.g., 79% yield achieved in thiourea syntheses) .
- Solvent Optimization : Reflux in ethanol with glacial acetic acid (5 drops) enhances solubility of intermediates, as shown in pyran-2-one syntheses .
- Temperature Control : Maintain 60–65°C during Vilsmeier-Haack reactions to prevent side-product formation .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., microbial strains, incubation times). For example, thiazolidinone derivatives showed inconsistent activity against Sp1 (2–19 mm inhibition zones), likely due to strain-specific resistance .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the benzothiazole ring to enhance antimicrobial potency, as demonstrated in nitrothiazole-triazole hybrids .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease, COX-2), leveraging crystallographic data (e.g., π–π interactions at 3.7 Å distances) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity, validated for benzothiazole-based antitumor agents .
Q. What strategies mitigate challenges in isolating stereoisomers during multi-step syntheses?
- Methodological Answer :
- Chromatographic Separation : Use silica gel columns with ethyl acetate/hexane (3:7 v/v) to resolve diastereomers, as applied in pyrazole-thiazole hybrids .
- Crystallization Control : Recrystallize intermediates from ethanol to favor thermodynamically stable conformers, reducing isomeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
